N-(4,6-dimethyl[1,2]thiazolo[5,4-b]pyridin-3-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-(4,6-DIMETHYLISOTHIAZOLO[5,4-B]PYRIDIN-3-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dimethylisothiazolopyridine moiety and a sulfonamide group, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYLISOTHIAZOLO[5,4-B]PYRIDIN-3-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials
Formation of Dimethylisothiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isothiazolopyridine ring system.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYLISOTHIAZOLO[5,4-B]PYRIDIN-3-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4,6-DIMETHYLISOTHIAZOLO[5,4-B]PYRIDIN-3-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYLISOTHIAZOLO[5,4-B]PYRIDIN-3-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one: This compound shares the isothiazolopyridine core but lacks the sulfonamide group.
2-Pyridyl, 4-Morpholinyl Substituted Thiazolo[5,4-b]pyridine: These compounds have similar structural features but different substituents.
Uniqueness
N-(4,6-DIMETHYLISOTHIAZOLO[5,4-B]PYRIDIN-3-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE is unique due to the presence of both the dimethylisothiazolopyridine core and the sulfonamide group, which confer distinct biological activities and chemical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21N3O4S3 |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C22H21N3O4S3/c1-14-5-9-18(10-6-14)31(26,27)25(32(28,29)19-11-7-15(2)8-12-19)21-20-16(3)13-17(4)23-22(20)30-24-21/h5-13H,1-4H3 |
InChI Key |
KJIRZUJWLSLKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=NSC3=C2C(=CC(=N3)C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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